NSC47924

Oncology Metastasis Cell Adhesion

NSC47924 is the definitive dual-target tool compound—it simultaneously inhibits the 67 kDa laminin receptor (67LR) and PHLPP phosphatase, a polypharmacology no single-target analog replicates. With a defined Ki of 2.45 µM against 67LR and IC50 of 4 µM against PHLPP, it delivers a quantitative framework for dose-response experiments. Validated binding to the W176/L173 pocket confirms target engagement. Use at 2–50 µM to block cancer cell adhesion, migration, and invasion; inhibit PHLPP to elevate Akt signaling and prevent apoptosis; or rescue autophagic flux and repair mitochondrial networks in neurodegeneration models. Substituting with generic laminin receptor inhibitors without verifying concurrent PHLPP engagement risks divergent experimental outcomes. For reproducible, publication-ready data across laminin receptor signaling, PI3K/Akt crosstalk, and prion protein trafficking studies, NSC47924 is the uncompromised choice.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 6638-24-0
Cat. No. B1680223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC47924
CAS6638-24-0
Synonyms1-((4-methoxyanilino)methyl)-2-naphthol
NSC47924
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C18H17NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-11,19-20H,12H2,1H3
InChIKeyIBZVGAKJSAZIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC47924 (CAS 6638-24-0): A Dual-Activity 67 kDa Laminin Receptor and PHLPP Inhibitor for Cellular Pathway Research


NSC47924, with the chemical name 1-((4-Methoxyanilino)methyl)-2-naphthol, is a synthetic small molecule characterized by a naphthol core [1]. Its defining biological profile is a dual-target inhibitory activity: it acts as an inhibitor of the 67 kDa laminin receptor (67LR) [2] and as a potent inhibitor of the leucine-rich repeat protein phosphatase (PHLPP) . This distinct polypharmacology differentiates it from analogs that are often more selective for a single target or exhibit different potency profiles.

Why Generic Substitution of NSC47924 (6638-24-0) with Other '67LR Inhibitors' Compromises Research Reproducibility


Attempting to substitute NSC47924 with a compound merely labeled as a 'laminin receptor inhibitor' without verifying its specific target engagement profile can lead to divergent experimental outcomes. The core differentiation lies in the compound's unique combination of activities and its distinct binding mechanism [1]. While some analogs exhibit higher potency against 67LR-mediated cell adhesion, they do not replicate NSC47924's concurrent inhibition of PHLPP phosphatase . This dual-targeting (67LR and PHLPP) means that NSC47924 modulates both the laminin receptor interaction and the Akt signaling pathway, a functional profile not shared by all in-class molecules. Therefore, substitution without head-to-head validation risks introducing variables that undermine experimental consistency and data reproducibility.

Quantitative Comparative Evidence for NSC47924 (6638-24-0) Against Closest Analogs in 67LR Binding and PHLPP Inhibition


NSC47924's Binding Affinity (Ki) vs. Functional Inhibition (IC50) for 67LR Reveals a Tighter Binding Profile Compared to Analogs

In a head-to-head evaluation, NSC47924 demonstrated a Ki value of 2.45 μM for inhibiting the 67LR-laminin interaction, which is significantly lower (more potent binding) than its functional IC50 of 19.35 μM for blocking LR-293 cell adhesion [1]. This 7.9-fold difference between binding affinity and cellular functional inhibition is a key characteristic that distinguishes it from its closest analogs identified in the same screen, whose Ki values are not reported but have higher IC50 values for functional inhibition (NSC47923: 1.99 μM; NSC48478: 1.76 μM; NSC48861: 3.4 μM; NSC48869: 4.0 μM) [1]. This suggests NSC47924 has a unique binding mode or target engagement profile at the molecular level.

Oncology Metastasis Cell Adhesion

NSC47924 Selectively Targets a Specific Binding Pocket on 67LR (Residues W176/L173), a Mechanism Not Demonstrated for Many 67LR Inhibitors

Molecular docking and mutagenesis studies have pinpointed that NSC47924 engages residues W176 and L173 on peptide G of the 37LRP (precursor to 67LR), a domain critical for laminin binding [1]. This specific interaction profile has been validated experimentally, confirming that NSC47924's inhibitory effect is due to its direct competition for this specific binding site [1]. While other compounds may also inhibit 67LR-laminin binding, the precise binding site and the corresponding structure-activity relationship (SAR) are often unknown or different. For instance, the high-potency analog NSC47923 has a different substitution pattern (toluidino vs. methoxyanilino), which may alter its binding orientation or affinity.

Target Engagement Molecular Modeling Drug Discovery

NSC47924 Exhibits Potent PHLPP Phosphatase Inhibition (IC50 = 4 μM), a Secondary Activity Absent in Dedicated 67LR Inhibitors

Unlike dedicated 67LR inhibitors, NSC47924 also acts as a potent inhibitor of PHLPP (PH domain Leucine-rich repeat Protein Phosphatase), with a reported IC50 of 4 μM . PHLPP is a negative regulator of Akt and PKC signaling, and its inhibition by NSC47924 leads to increased Akt signaling and protection against apoptosis . This dual activity is a unique feature of NSC47924; other compounds like the analog NSC47923, while more potent against 67LR (IC50 = 1.99 μM), have not been reported to inhibit PHLPP. This polypharmacology makes NSC47924 a valuable tool for studying pathways where both 67LR and Akt signaling converge.

Cell Signaling Akt Pathway Apoptosis

NSC47924 Modulates Cellular Prion Protein (PrPC) Localization and Trafficking, a Function Not Observed with Other 67LR Inhibitors

NSC47924 has been shown to affect the cell surface localization and trafficking of the 37/67 kDa LR and its interaction with the cellular prion protein (PrPC) [1]. Specifically, treatment with NSC47924 induces internalization of 37/67 kDa LR while stabilizing PrPC on the cell surface [1]. This functional consequence is a direct result of the compound's interaction with the LR and has not been reported for other 67LR inhibitors, including its more potent analogs. This unique activity profile makes NSC47924 a valuable tool for investigating prion biology and disease models.

Prion Diseases Neurodegeneration Protein Trafficking

Recommended Research Applications for NSC47924 (CAS 6638-24-0) Based on Quantitative Evidence


Investigating 67LR-Mediated Cell Adhesion and Invasion in Cancer Metastasis Models

Use NSC47924 at concentrations between 2 and 50 μM to inhibit the interaction of the 67 kDa laminin receptor with laminin, thereby blocking cancer cell adhesion, migration, and invasion. Its well-defined Ki of 2.45 μM and IC50 of 19.35 μM in LR-293 cells provide a clear quantitative framework for dose-response experiments [1]. This application is directly supported by the compound's validated binding to the W176/L173 pocket, ensuring target engagement [1].

Probing the Role of PHLPP in Akt/PKC Signaling and Apoptosis Pathways

Employ NSC47924 as a tool to inhibit PHLPP (IC50 = 4 μM) and subsequently increase Akt signaling to prevent apoptosis [1]. This dual activity distinguishes it from other 67LR inhibitors, allowing researchers to dissect the crosstalk between laminin receptor signaling and the PI3K/Akt survival pathway in a single compound [1]. For example, in cell models of neurodegeneration or cancer, the pro-survival effect of NSC47924 can be attributed in part to its PHLPP inhibition.

Dissecting the 37/67 kDa Laminin Receptor-Prion Protein (PrPC) Interaction in Prion Disease Models

Use NSC47924 to study the trafficking and degradation of the 37/67 kDa LR and its functional interaction with the cellular prion protein (PrPC). The compound's unique ability to induce LR internalization while stabilizing PrPC on the cell surface provides a specific pharmacological tool to probe the role of this protein complex in prion pathogenesis [1]. This application is distinct from using more potent 67LR inhibitors, which may not recapitulate this specific trafficking phenotype.

Modulating Autophagy and Mitochondrial Quality Control in Alzheimer's Disease Research

Utilize NSC47924 to down-modulate the hyperactivated Akt-mTOR axis and restore autophagic flux in genetic AD models [1]. Evidence shows that NSC47924 treatment rescues compromised autophagy and repairs mitochondrial network fragmentation in fibroblasts from patients with familial AD (e.g., APP V717I or PSEN1 mutations) [1]. This application leverages the compound's dual-target profile to address multiple AD-related pathologies simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC47924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.